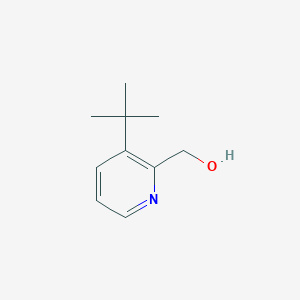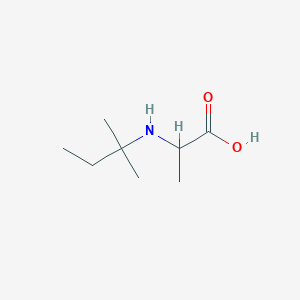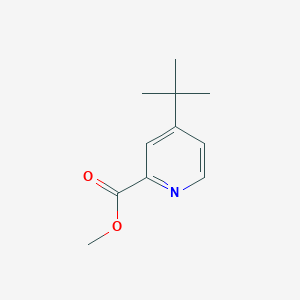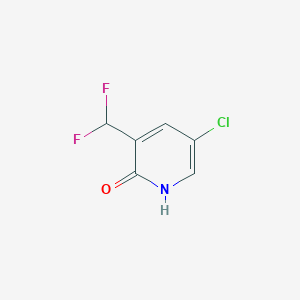
5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H3ClF2NO It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-(difluoromethyl)pyridine with a chlorinating agent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学研究应用
5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one
- 3-(Difluoromethyl)pyridin-2(1H)-one
- 5-Chloro-2-methylpyridin-3-amine
Uniqueness
Compared to similar compounds, 5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
属性
分子式 |
C6H4ClF2NO |
|---|---|
分子量 |
179.55 g/mol |
IUPAC 名称 |
5-chloro-3-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4ClF2NO/c7-3-1-4(5(8)9)6(11)10-2-3/h1-2,5H,(H,10,11) |
InChI 键 |
NETQXJFFHDKICH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC=C1Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)

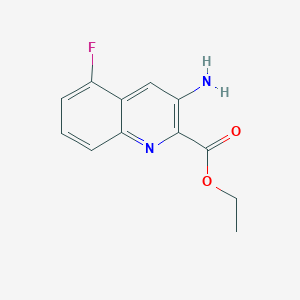

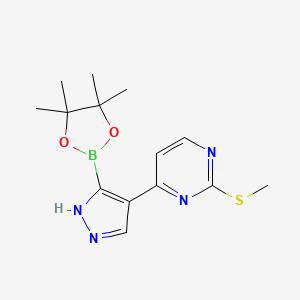
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
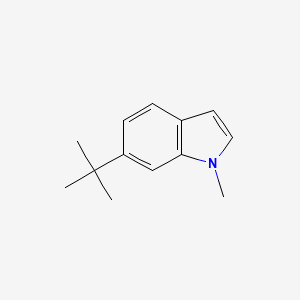
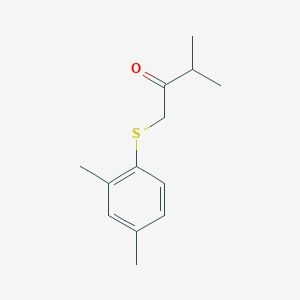
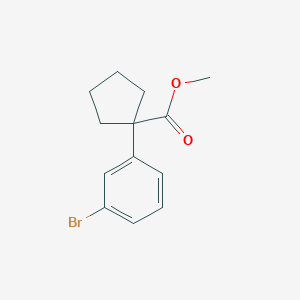
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
